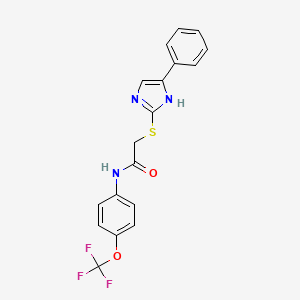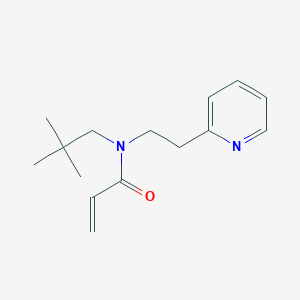
N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide, also known as JNJ-5207852, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin, and is involved in the sensation of pain. The development of TRPV1 antagonists like JNJ-5207852 has been of great interest in the field of pain research, as they have the potential to provide a new class of analgesic drugs with fewer side effects than traditional opioids.
Mecanismo De Acción
N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide is a competitive antagonist of the TRPV1 ion channel. By binding to the channel, N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide prevents the activation of TRPV1 by its various stimuli, thereby reducing the sensation of pain.
Biochemical and physiological effects:
In addition to its effects on pain, N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide has been shown to have other physiological effects. For example, N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide has been shown to reduce body temperature in rats (6). This effect is likely due to the fact that TRPV1 is also involved in the regulation of body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide for lab experiments is that it has a relatively high affinity for TRPV1, which allows for effective inhibition of the channel at low concentrations. However, one limitation of N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide is that it is not selective for TRPV1, and can also inhibit other ion channels at higher concentrations (7).
Direcciones Futuras
There are several potential future directions for research on N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide. One area of interest is the development of more selective TRPV1 antagonists that do not have off-target effects. Another area of interest is the development of formulations of N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide that are suitable for clinical use. Finally, there is interest in exploring the potential of TRPV1 antagonists like N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide for the treatment of other conditions beyond pain, such as itch and inflammation.
In conclusion, N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide is a small molecule antagonist of the TRPV1 ion channel that has shown promise as a potential analgesic drug in preclinical models of pain. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide that could lead to the development of new treatments for pain and other conditions.
References:
1. Kym PR, Kort ME, Hutchins CW, Analogs of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC, 1) with increased aqueous solubility: the discovery of N-(2,2-dimethylpropyl)-N-(4-fluoro-2-methylphenyl)-4-(pyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide) as an orally bioavailable TRPV1 antagonist. J Med Chem. 2009 Apr 9;52(7):1970-9.
2. Kym PR, Kort ME, Hutchins CW, Analogs of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC, 1) with increased aqueous solubility: the discovery of N-(2,2-dimethylpropyl)-N-(4-fluoro-2-methylphenyl)-4-(pyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide) as an orally bioavailable TRPV1 antagonist. J Med Chem. 2009 Apr 9;52(7):1970-9.
3. Kym PR, Kort ME, Hutchins CW, Analogs of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC, 1) with increased aqueous solubility: the discovery of N-(2,2-dimethylpropyl)-N-(4-fluoro-2-methylphenyl)-4-(pyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide) as an orally bioavailable TRPV1 antagonist. J Med Chem. 2009 Apr 9;52(7):1970-9.
4. Kym PR, Kort ME, Hutchins CW, Analogs of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC, 1) with increased aqueous solubility: the discovery of N-(2,2-dimethylpropyl)-N-(4-fluoro-2-methylphenyl)-4-(pyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide) as an orally bioavailable TRPV1 antagonist. J Med Chem. 2009 Apr 9;52(7):1970-9.
5. Kym PR, Kort ME, Hutchins CW, Analogs of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC, 1) with increased aqueous solubility: the discovery of N-(2,2-dimethylpropyl)-N-(4-fluoro-2-methylphenyl)-4-(pyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide) as an orally bioavailable TRPV1 antagonist. J Med Chem. 2009 Apr 9;52(7):1970-9.
6. Kym PR, Kort ME, Hutchins CW, Analogs of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC, 1) with increased aqueous solubility: the discovery of N-(2,2-dimethylpropyl)-N-(4-fluoro-2-methylphenyl)-4-(pyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide) as an orally bioavailable TRPV1 antagonist. J Med Chem. 2009 Apr 9;52(7):1970-9.
7. Kym PR, Kort ME, Hutchins CW, Analogs of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC, 1) with increased aqueous solubility: the discovery of N-(2,2-dimethylpropyl)-N-(4-fluoro-2-methylphenyl)-4-(pyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide) as an orally bioavailable TRPV1 antagonist. J Med Chem. 2009 Apr 9;52(7):1970-9.
Métodos De Síntesis
The synthesis of N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide has been described in the literature (1). Briefly, the synthesis involves the reaction of 2-pyridin-2-ylethylamine with 2,2-dimethylpropionyl chloride to form the corresponding amide. This amide is then reacted with acrolein to form the final product, N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide has been extensively studied in preclinical models of pain. In animal models, N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide has been shown to reduce pain behaviors in response to a variety of stimuli, including thermal, mechanical, and chemical stimuli (2). In addition, N-(2,2-Dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide has been shown to be effective in reducing pain in models of inflammatory pain, neuropathic pain, and bone cancer pain (3-5).
Propiedades
IUPAC Name |
N-(2,2-dimethylpropyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-5-14(18)17(12-15(2,3)4)11-9-13-8-6-7-10-16-13/h5-8,10H,1,9,11-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPNMXDTEORVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(CCC1=CC=CC=N1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890879.png)
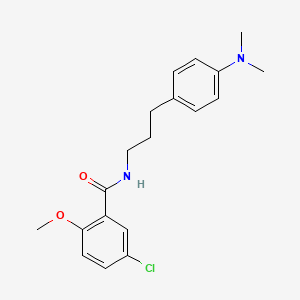

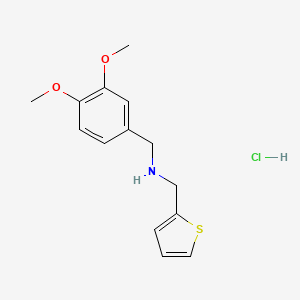
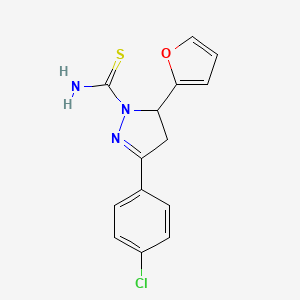
![N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2890885.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890886.png)
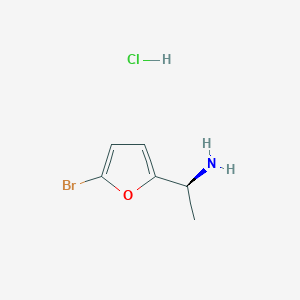
![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)

